(5-Amino-4-bromo-2-methylphenyl)methanol

Description

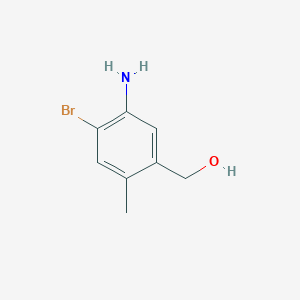

(5-Amino-4-bromo-2-methylphenyl)methanol is a brominated aromatic compound featuring an amino group at position 5, a bromine atom at position 4, a methyl group at position 2, and a methanol (-CH2OH) substituent on the benzene ring. Its molecular formula is C8H10BrNO, with a molecular weight of 216.08 g/mol.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

(5-amino-4-bromo-2-methylphenyl)methanol |

InChI |

InChI=1S/C8H10BrNO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4,10H2,1H3 |

InChI Key |

CBNKHVNYARJCEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4-bromo-2-methylphenyl)methanol typically involves the bromination of 2-methylphenol followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The subsequent introduction of the amino group can be achieved through nitration followed by reduction or direct amination using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4-bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Amino-4-bromo-2-methylphenyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-4-bromo-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (5-Amino-4-bromo-2-methylphenyl)methanol with structurally related compounds:

Key Observations:

Substituent Effects: The amino group in this compound enhances polarity and reactivity, making it suitable for nucleophilic reactions. In contrast, the benzyloxy group in the analog from introduces steric bulk and lipophilicity, which may reduce solubility but improve membrane permeability. Bromine in both compounds enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), though its position (4 vs. 5) alters electronic effects on the aromatic ring.

Biological Activity: The benzothiazole derivative in demonstrates potent antitumor activity via CYP1A1-mediated metabolism, highlighting the importance of heterocyclic moieties in drug design. While this compound lacks a heterocycle, its amino and bromo groups could modulate interactions with biological targets, though this remains speculative without direct evidence.

Physicochemical Properties: The methanol group in both brominated compounds improves water solubility compared to purely hydrophobic analogs. However, the benzyloxy group in may counteract this by increasing logP.

Metabolic and Stability Considerations

- Metabolism: The antitumor benzothiazole compound in is metabolized to a 6-hydroxy derivative by CYP1A1, a pathway critical for its activity.

- Stability: Methanol-preserved samples (as in ) retain volatile organic compounds effectively, suggesting that the methanol group in the target compound may enhance stability during storage or analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.